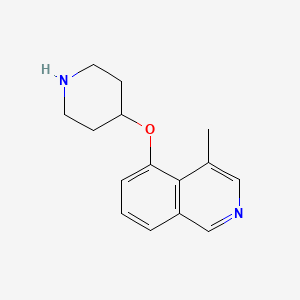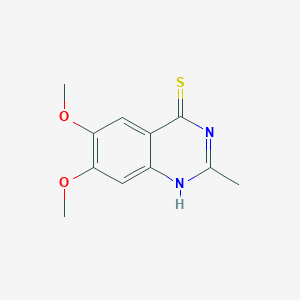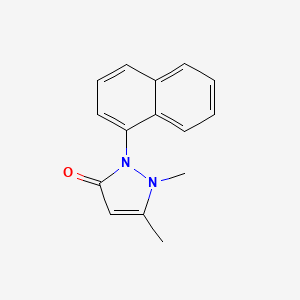
Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat ist eine chemische Verbindung, die zur Indol-Familie gehört. Indole sind heterocyclische Verbindungen mit einer bicyclischen Struktur, die aus einem sechsgliedrigen Benzolring besteht, der mit einem fünfgliedrigen stickstoffhaltigen Pyrrolring verschmolzen ist. Diese spezielle Verbindung ist durch das Vorhandensein einer Methylestergruppe in der 4-Position, eines Chloratoms in der 5-Position und einer Hydroxymethylgruppe in der 7-Position des Indolrings gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren ist die Fischer-Indolsynthese, eine chemische Reaktion, die Indole aus Phenylhydrazinen und Ketonen oder Aldehyden in Gegenwart eines sauren Katalysators synthetisiert . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in Polyphosphorsäure bei Temperaturen im Bereich von 160 °C bis 180 °C .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Fischer-Indolsynthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Chloratom kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: 5-Chlor-7-(Carboxymethyl)-1H-Indol-4-carboxylat.
Reduktion: 5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-methanol.
Substitution: Verschiedene substituierte Indole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Indol-Derivate.
Biologie: Es wird zum Studium von Indol-basierten biologischen Prozessen und Stoffwechselwegen verwendet.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann ihre Wirkungen durch die Hemmung bestimmter Enzyme oder Rezeptoren ausüben, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise kann es den NF-kB-Entzündungsweg hemmen und so Entzündungen reduzieren .
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-7-Azaindol: Ähnlich in der Struktur, enthält aber ein Stickstoffatom anstelle eines Kohlenstoffatoms im Indolring.
5-Chlor-7-Methylisatin: Enthält eine Methylgruppe anstelle einer Hydroxymethylgruppe in der 7-Position.
Einzigartigkeit
Methyl-5-Chlor-7-(Hydroxymethyl)-1H-Indol-4-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H10ClNO3 |
|---|---|
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-16-11(15)9-7-2-3-13-10(7)6(5-14)4-8(9)12/h2-4,13-14H,5H2,1H3 |
InChI-Schlüssel |
QUKAERNVWHZDOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C2=C1C=CN2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)
![3-Phenylimidazo[5,1-a]isoquinoline](/img/structure/B11870572.png)











